molecular formula C10H11NO2 B14190727 3-[4-(Methylamino)phenyl]prop-2-enoic acid CAS No. 925916-56-9

3-[4-(Methylamino)phenyl]prop-2-enoic acid

Katalognummer: B14190727
CAS-Nummer: 925916-56-9
Molekulargewicht: 177.20 g/mol
InChI-Schlüssel: MDWFEIMNFXDRFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[4-(Methylamino)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C10H11NO2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a methylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Methylamino)phenyl]prop-2-enoic acid typically involves the reaction of 4-(methylamino)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or water

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-[4-(Methylamino)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Can be reduced to form corresponding alcohols or amines.

    Substitution: Can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Halogenated derivatives or other substituted products.

Wissenschaftliche Forschungsanwendungen

3-[4-(Methylamino)phenyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-[4-(Methylamino)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cinnamic Acid: The parent compound, lacking the methylamino substitution.

    4-Methylaminocinnamic Acid: A closely related compound with similar structural features.

    4-Dimethylaminocinnamic Acid: Another derivative with a dimethylamino group instead of a methylamino group.

Uniqueness

3-[4-(Methylamino)phenyl]prop-2-enoic acid is unique due to the presence of the methylamino group, which can influence its chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

925916-56-9

Molekularformel

C10H11NO2

Molekulargewicht

177.20 g/mol

IUPAC-Name

3-[4-(methylamino)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H11NO2/c1-11-9-5-2-8(3-6-9)4-7-10(12)13/h2-7,11H,1H3,(H,12,13)

InChI-Schlüssel

MDWFEIMNFXDRFH-UHFFFAOYSA-N

Kanonische SMILES

CNC1=CC=C(C=C1)C=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.